molecular formula C12H15Cl2N3O2 B5480043 3-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA

3-BUTYL-1-(2,6-DICHLORO-4-METHYLPYRIDINE-3-CARBONYL)UREA

Cat. No.: B5480043
M. Wt: 304.17 g/mol
InChI Key: UUOONJRVXRKASO-UHFFFAOYSA-N
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Description

3-Butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a butyl group, a dichloromethylpyridine moiety, and a urea linkage. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea typically involves the reaction of 2,6-dichloro-4-methylpyridine-3-carbonyl chloride with butylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with urea to form the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Reactants: 2,6-dichloro-4-methylpyridine-3-carbonyl chloride, butylamine, and urea

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Temperature Control: Maintained at optimal levels using heat exchangers

Chemical Reactions Analysis

Types of Reactions

3-Butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C

    Reduction: Lithium aluminum hydride in anhydrous ether, temperature around 0-25°C

    Substitution: Sodium methoxide in methanol, temperature around 25-50°C

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

3-Butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Butyl-1-(2,6-dichloropyridine-3-carbonyl)urea
  • 3-Butyl-1-(4-methylpyridine-3-carbonyl)urea
  • 3-Butyl-1-(2,6-dichloro-4-methylphenyl)urea

Uniqueness

3-Butyl-1-(2,6-dichloro-4-methylpyridine-3-carbonyl)urea is unique due to the presence of both dichloro and methyl groups on the pyridine ring, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

N-(butylcarbamoyl)-2,6-dichloro-4-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O2/c1-3-4-5-15-12(19)17-11(18)9-7(2)6-8(13)16-10(9)14/h6H,3-5H2,1-2H3,(H2,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOONJRVXRKASO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(=O)C1=C(N=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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